molecular formula C11H20O4 B1293731 Diethyl isopropylmethylmalonate CAS No. 58447-69-1

Diethyl isopropylmethylmalonate

Cat. No. B1293731
CAS RN: 58447-69-1
M. Wt: 216.27 g/mol
InChI Key: NQSVPQIOJRYMGQ-UHFFFAOYSA-N
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Description

Diethyl isopropylmethylmalonate is a derivative of malonic ester, which is a key intermediate in various synthetic organic chemistry applications. The malonate ester derivatives are known for their versatility in the synthesis of heterocyclic systems, as well as their role in the formation of substituted malonates that are useful in the production of light stabilizers and other chemical compounds.

Synthesis Analysis

The synthesis of diethyl isopropylmethylmalonate and related compounds involves several strategies. For instance, diethyl N,N-dimethylaminomethylenemalonate can react with heterocyclic amines to produce fused azino- or azolopyrimidinones, as well as with compounds containing an active methylene group to form fused quinolizines and benzo[c]quinolizine . Additionally, diethyl ethoxymethylenemalonate has been used as a starting material for the synthesis of pyrazole, pyrimidine, quinoline, and other heterocyclic compounds . The Grignard reaction has been employed to convert diethyl ethoxymethylenemalonate into diethyl 2-(1,1-dialkyl and diarylmethyl) malonate derivatives .

Molecular Structure Analysis

The molecular structure of substituted diethyl malonates has been characterized by various spectroscopic methods, including NMR spectroscopy. For example, the structure and chemistry of heterocycles capable of tautomerism have been studied using NMR spectroscopy of isomeric methyl derivatives of diethylmalonohydrazide . The crystal structure of diethyl 3,5-di-t-butyl-4-hydroxybenzyl phenyl malonate, a substituted diethyl malonate, has been determined, revealing intermolecular hydrogen bonds that lead to the formation of one-dimensional chains .

Chemical Reactions Analysis

Diethyl malonate derivatives undergo a variety of chemical reactions. Diethyl bromomalonate can react with tertiary aliphatic amines to form different products depending on the reaction conditions . Diethyl 2-fluoromalonate ester serves as a building block for the synthesis of fluorooxindole and 2-fluoro-2-arylacetic acid derivatives . The oxidative dimerization of diethyl 3-thienylmalonate by high-valent metal salts has been explored to synthesize benzo[1,2-b:4,5-b']dithiophene derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of diethyl isopropylmethylmalonate and its derivatives are influenced by their molecular structure. The reactivity of these compounds is often associated with the presence of active methylene groups, which can participate in various chemical reactions. The properties of these compounds are crucial for their application in synthetic organic chemistry, particularly in the synthesis of complex molecules and heterocyclic systems .

Scientific Research Applications

  • Fluorooxindole and 2-Fluoro-2-Arylacetic Acid Derivatives Synthesis Diethyl 2-fluoromalonate ester, a related compound, is used in the synthesis of fluorooxindole and 2-fluoro-2-arylacetic acid derivatives. This process involves nucleophilic aromatic substitution reactions with ortho-fluoronitrobenzene substrates, followed by decarboxylation, esterification, and reductive cyclisation processes (Harsanyi et al., 2014).

  • Claisen Ester Condensation Process Design In a study related to diethyl 2-ethyl-2-phenylmalonate, a compound similar to diethyl isopropylmethylmalonate, the batch-to-continuous process design was developed for Claisen ester condensation. This resulted in significantly reduced energy consumption and process time, with extensive modeling and simulation to optimize the economic, energy, exergy, and environmental costs (Zhao et al., 2020).

  • Synthesis of Pyrazolopyrimidopyrimidines Diethyl ethoxy-methylenemalonate, another variant, has been used in synthesizing pyrazolopyrimidopyrimidines, potentially as antimicrobial agents. This involves a microwave-supported solvent-free reaction, comparing conventional and microwave methods (Rina et al., 2018).

  • Synthesis of Diethyl 2-(2-chloronicotinoyl)malonate A study on diethyl 2-(2-chloronicotinoyl)malonate highlights its importance as an intermediate in small molecule anticancer drugs. The paper details a fast method for synthesizing this compound, which is structurally similar to diethyl isopropylmethylmalonate (Xiong et al., 2018).

  • Asymmetric Michael Addition in Organic Synthesis In a process related to asymmetric Michael addition, compounds like diethyl malonate have been utilized as reactants. This methodology is significant in producing enantioselective compounds, which is a crucial aspect of organic synthesis (Bakó et al., 2015).

  • Ultra High-Performance Liquid Chromatography in Cheese Analysis Diethyl ethoxymethylenemalonate has been used as a derivatising agent in a rapid ultra high-performance liquid chromatography method for the simultaneous determination of amino acids, biogenic amines, and ammonium ions in cheese samples (Redruello et al., 2013).

  • Synthesis of (R)-Isovaline for Drug Development The asymmetric hydrolysis of 2-ethyl-2-methyl-malonamide, a compound related to diethyl isopropylmethylmalonate, plays a key role in the synthesis of (R)-isovaline, a potential candidate in drug development (Nojiri et al., 2015).

  • Applied Research in Synthesizing Various Organic Compounds Diethyl ethoxymethylenemalonate has been suggested as a starting material for synthesizing a range of compounds like pyrazole, pyrimidine, and quinoline. This underscores the importance of researching the atom economy and the role of active methylene in building blocks (Ya, 2013).

  • High Voltage Lithium Ion Batteries Research on trimethylsilyl-based malonate esters, closely related to diethyl isopropylmethylmalonate, has shown potential as electrolyte additives in high voltage lithium ion batteries. This study demonstrated improved capacity retention and maintenance of crystal structure in battery cells (Lyu et al., 2019).

properties

IUPAC Name

diethyl 2-methyl-2-propan-2-ylpropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O4/c1-6-14-9(12)11(5,8(3)4)10(13)15-7-2/h8H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQSVPQIOJRYMGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C(C)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30207146
Record name Diethyl methylisopropylmalonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30207146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl isopropylmethylmalonate

CAS RN

58447-69-1
Record name Diethyl methylisopropylmalonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058447691
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 58447-69-1
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl methylisopropylmalonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30207146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
O Wong, RH McKeown - Journal of pharmaceutical sciences, 1988 - Wiley Online Library
… Diethyl isopropylmethylmalonate-The procedure was similar to that of Adams and Kamm.23 Diethyl methylmalonate (174 g, 1.0 moll was alkylated with isopropyl bromide (120 g, 0.97 …
Number of citations: 31 onlinelibrary.wiley.com
PL Ting - 1975 - search.proquest.com
… This diethyl methylmalonate was alkylated with isopropyl bromide in the same manner as described above to produce a 55% yield of diethyl isopropylmethylmalonate . This …
Number of citations: 2 search.proquest.com

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